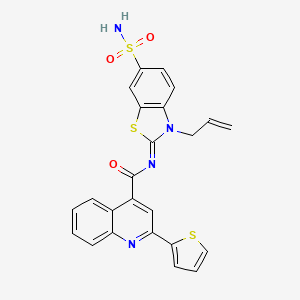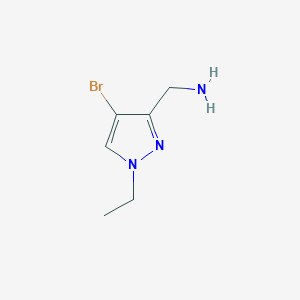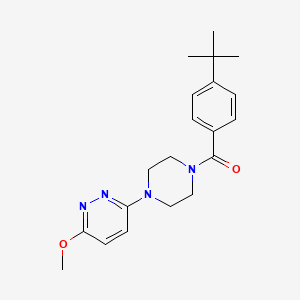
2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile, also known as PBPN, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. PBPN belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists, which are known to have various physiological and biochemical effects on the human body.
Scientific Research Applications
Novel Organic Synthesis Methods
Research has highlighted innovative methods for synthesizing various nicotinonitrile derivatives, showcasing the versatility of these compounds in organic chemistry. For instance, studies have developed one-step methods for forming tetrahydroquinolinone and nicotinonitrile derivatives through novel rearrangement reactions. These methods offer a simplified approach to generating structurally complex molecules, potentially useful in the synthesis of pharmacologically active compounds (Moustafa et al., 2011).
Antimicrobial Activities
A number of studies have synthesized N-substituted derivatives of nicotinonitrile, demonstrating moderate to significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of nicotinonitrile derivatives in medicinal chemistry (Khalid et al., 2016).
Herbicidal Activity
Nicotinonitrile derivatives have been explored for their herbicidal activities, with some compounds showing promising results as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These findings indicate the potential of such compounds in agricultural applications, particularly in the development of new herbicides (Fu et al., 2021).
Materials Science Applications
In the realm of materials science, nicotinonitrile derivatives incorporating pyrene and fluorene moieties have been synthesized, showing strong blue-green fluorescence emission. These properties make them candidates for various applications, including as environmentally sensitive fluorophores in materials science (Hussein et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile is the phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .
Mode of Action
The compound binds to the catalytic domain of PDE4B2, where its boronic acid moiety chelates with the catalytic bimetal center and overlaps with the phosphate of cAMP during the hydrolysis process . This interaction extends into the adenine pocket, inhibiting the enzyme’s activity and leading to an increase in intracellular cAMP levels .
Biochemical Pathways
The increase in cAMP levels affects multiple biochemical pathways. It inhibits the release of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) . These cytokines are associated with inflammatory responses and immune dysregulation in conditions such as psoriasis and atopic dermatitis .
Result of Action
The inhibition of cytokine release by this compound can lead to a reduction in inflammation and immune dysregulation, potentially providing therapeutic benefits in conditions like psoriasis and atopic dermatitis .
properties
IUPAC Name |
2-[1-(4-phenylbutanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-16-18-9-5-13-23-21(18)26-19-11-14-24(15-12-19)20(25)10-4-8-17-6-2-1-3-7-17/h1-3,5-7,9,13,19H,4,8,10-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOCUGZVGATDMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)benzyl]-1,5-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2355268.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2355269.png)
![4-(3-Aminobenzo[d]furan-2-yl)-5,7-dimethylchromen-2-one](/img/structure/B2355270.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B2355273.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-cyanobenzamide](/img/structure/B2355274.png)
![Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2355276.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2355282.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2355287.png)
![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2355289.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2355290.png)